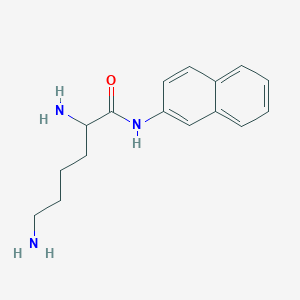

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

説明

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide (CAS: 18905-74-3) is a chiral organic compound with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 333.38 g/mol . The compound features a hexanamide backbone with a (2S)-configuration at the second carbon, a primary amine group at the sixth carbon, and a naphthalen-2-yl substituent at the terminal amide nitrogen. Its SMILES notation is O=C(NC1=CC=C2C=CC=CC2=C1)C@@HCCCCN.OC(O)=O, reflecting the naphthalene ring and stereochemistry .

This compound is stored under dry, sealed, and light-protected conditions to maintain stability .

特性

分子式 |

C16H21N3O |

|---|---|

分子量 |

271.36 g/mol |

IUPAC名 |

2,6-diamino-N-naphthalen-2-ylhexanamide |

InChI |

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20) |

InChIキー |

QXMBQGUYVQPOCP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2S)-2,6-ジアミノ-N-(ナフタレン-2-イル)ヘキサンアミドの合成には、通常、以下の手順が用いられます。

出発物質: 合成は、2-ナフチルアミンや(S)-2,6-ジアミノヘキサン酸などの適切な出発物質の選択から始まります。

カップリング反応: ナフチルアミンは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を、トリエチルアミンなどの塩基の存在下で、(S)-2,6-ジアミノヘキサン酸とカップリングされます。

精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーなどの手法を用いて精製され、目的の化合物を高純度で得ます。

工業的製造方法

(2S)-2,6-ジアミノ-N-(ナフタレン-2-イル)ヘキサンアミドの工業的製造には、自動反応器や連続フロープロセスを用いた大規模合成が含まれる場合があり、これにより品質と収率の一貫性が確保されます。反応条件は、副生成物を最小限に抑え、効率を最大化するように最適化されます。

化学反応の分析

科学研究での応用

(2S)-2,6-ジアミノ-N-(ナフタレン-2-イル)ヘキサンアミドは、いくつかの科学研究で応用されています。

化学: より複雑な分子の合成におけるビルディングブロックとして、また配位化学におけるリガンドとして使用されます。

生物学: 酵素相互作用やタンパク質-リガンド結合を研究するための生化学的プローブとしての可能性が調査されています。

医学: 抗菌活性や抗がん活性などの潜在的な治療的性質が検討されています。

工業: 特定の性質を持つ特殊化学品や材料の開発に使用されます。

科学的研究の応用

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

類似の化合物との比較

類似の化合物

(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-2-aminopropanamido]-3-(naphthalen-2-yl)]: 構造は類似していますが、追加のアミノ基とプロパンアミド基を持っています。

(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-3-(1H-indol-3-yl)propanamido]-N-[(1S,2R)-1-{[(1S): フェニル基とインドール基を含み、異なる化学的性質を示します。

(2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-methylpropanamido)-3-(1H-imidazol-5-yl)]: イミダゾール基を含み、独特の反応性を示します。

独自性

(2S)-2,6-ジアミノ-N-(ナフタレン-2-イル)ヘキサンアミドは、アミノ基とナフタレン部分の特定の組み合わせによって独特であり、これにより独特の化学的性質と生物学的性質が得られます。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of 2,6-diaminohexanamide derivatives, which share a common backbone but differ in substituents and biological activities. Below is a comparative analysis with key analogs:

Key Structural and Functional Differences:

Lisdexamfetamine: Substituent: A phenylethyl group linked to the amide nitrogen. Mechanism: Prodrug hydrolyzed to dexamfetamine in red blood cells, enabling sustained CNS stimulation for ADHD .

Phortress and AFP464 :

- Substituent: Bulky fluorinated aromatic groups.

- Mechanism: CYP1A1-activated prodrugs designed for tumor-selective alkylation in breast cancer .

- Limitations: Both failed clinical trials due to systemic toxicity .

NPC 15437: Substituent: A long-chain fatty acyl-piperidinyl group. Mechanism: Binds PKC’s regulatory domain, inhibiting phorbol ester-induced phosphorylation . Specificity: No effect on cAMP or calmodulin-dependent kinases at ≤300 µM .

Chromen-7-yl Derivative (CAS: 201853-23-8): Substituent: A chromene ring system. Potential: Chromene derivatives often exhibit antioxidant or anti-inflammatory activity, but specific data are lacking .

Research and Development Trends

- Enzyme Inhibition : The naphthalen-2-yl group in the target compound may offer steric or electronic advantages for binding enzyme active sites, akin to NPC 15437’s PKC inhibition .

- Unmet Needs : Derivatives with improved safety profiles (e.g., reduced CYP1A1 off-target effects) are critical for advancing oncology and CNS therapeutics .

生物活性

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a hexanamide backbone, which includes two amino groups. This unique structure enhances its interactions with biological targets.

The biological activity of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups facilitate hydrogen bonding and π-π stacking interactions with target molecules, influencing their activity. Specifically, the compound has been shown to:

- Inhibit Protein Kinase C (PKC) : Similar compounds have demonstrated the ability to modulate PKC pathways, which are crucial in cancer cell proliferation and survival .

- Interact with Bacterial Membranes : It exhibits cationic properties that allow it to bind effectively to bacterial membranes, enhancing its antimicrobial efficacy against various strains .

Antimicrobial Activity

Research indicates that (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide displays significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide. It has been shown to enhance the accumulation of chemotherapeutic agents in cancer cells by inhibiting P-glycoprotein (Pgp), a protein associated with drug resistance.

Case Study: Enhancement of Chemotherapeutic Efficacy

In experiments involving MCF-7/Adria human breast cancer cells, treatment with (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide resulted in:

- A 4-fold decrease in the lethal dose (LD90) for etoposide.

- A significant increase in the nuclear accumulation of daunorubicin when combined with this compound .

These findings suggest that the compound may serve as a valuable adjunct in cancer therapy by overcoming drug resistance.

Research Applications

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has diverse applications in scientific research:

- Biochemical Probes : It is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。